molecular formula C20H21N7OS B11198511 1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide

1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide

Cat. No.: B11198511
M. Wt: 407.5 g/mol
InChI Key: DUZOXEWQKBQXMR-UHFFFAOYSA-N
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Description

1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, thiadiazole, and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the imidazole ring, followed by the introduction of the thiadiazole and pyrazole moieties. The final step involves the coupling of the piperidine and phenyl groups to the imidazole-thiadiazole-pyrazole core. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures under specific conditions

Scientific Research Applications

1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its interactions with biological macromolecules.

    Medicine: Due to its biological activities, it is investigated as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The imidazole and thiadiazole rings are known to interact with metal ions, which can affect enzymatic activity. Additionally, the compound may interfere with DNA or RNA synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H21N7OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-methyl-N-(6-phenyl-2-piperidin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H21N7OS/c1-25-15(10-11-21-25)18(28)23-17-16(14-8-4-2-5-9-14)22-19-27(17)24-20(29-19)26-12-6-3-7-13-26/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H,23,28)

InChI Key

DUZOXEWQKBQXMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(N=C3N2N=C(S3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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